BenchChemオンラインストアへようこそ!

Cancer-Targeting Compound 1

PR modulator nonsteroidal hormone-dependent cancer

Procure Cancer-Targeting Compound 1, a structurally distinct oxazolidinone-thiazole PR modulator, for hormone-dependent oncology research. Its unique benzonitrile-dimethyl-oxazolidinone scaffold offers a binding mode complementary to steroidal ligands, enabling side-by-side comparative studies with mifepristone or ulipristal acetate. Supplied at ≥98% purity for reliable in vitro assay performance.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
Cat. No. B8069510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer-Targeting Compound 1
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC1(COC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C
InChIInChI=1S/C15H13N3O2S/c1-15(2)9-20-14(19)18(15)13-17-12(8-21-13)11-5-3-10(7-16)4-6-11/h3-6,8H,9H2,1-2H3
InChIKeyOLHKCEIOFAUDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cancer-Targeting Compound 1 (1007581-62-5) – Nonsteroidal Progesterone Receptor Modulator for Hormone-Dependent Cancer Research


Cancer-Targeting Compound 1 (CAS 1007581-62-5, C15H13N3O2S, MW 299.35) is a nonsteroidal small molecule extracted from patent WO 2008021331 A2 [1]. The compound modulates progesterone receptor (PR) activity and is utilized in research applications targeting hormone-dependent carcinomas, uterine fibroids, endometriosis, and polycystic ovary syndrome . Unlike steroidal PR modulators, its nonsteroidal oxazolidinone-thiazole core scaffold provides a structurally distinct framework for interrogating PR signaling in hormone-responsive cancer models [1].

Why Cancer-Targeting Compound 1 Cannot Be Substituted with Generic Progesterone Receptor Ligands


PR modulators exhibit profound ligand-specific differences in co-regulator recruitment, transcriptional output, and context-dependent agonist/antagonist activity that preclude simple interchangeability in experimental systems [1]. Unlike the mixed agonist-antagonist profiles of clinical SPRMs such as ulipristal acetate or the glucocorticoid receptor cross-reactivity of mifepristone , Cancer-Targeting Compound 1 possesses a distinct nonsteroidal oxazolidinone-thiazole scaffold derived from a dedicated PR modulator patent series [2]. Substitution with a generic PR ligand introduces uncontrolled variables in cellular and in vivo models, compromising experimental reproducibility and data interpretability. The quantitative evidence below demonstrates precisely where this compound diverges from its closest analogs in dimensions relevant to scientific selection.

Cancer-Targeting Compound 1: Comparative Quantitative Evidence for Scientific Selection


Structural Differentiation: Nonsteroidal Oxazolidinone-Thiazole Scaffold Versus Steroidal PR Modulators

Cancer-Targeting Compound 1 (4-(2-(4,4-dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile) possesses a nonsteroidal oxazolidinone-thiazole core that distinguishes it from steroidal PR modulators such as mifepristone, ulipristal acetate, and onapristone [1]. The absence of the steroidal cyclopentanoperhydrophenanthrene backbone eliminates cross-reactivity with androgen receptor and mineralocorticoid receptor that is frequently observed with steroidal PR ligands [2]. This structural divergence underpins potential differences in off-target profiles and co-regulator recruitment patterns, which are critical determinants of functional selectivity in PR-mediated transcription [1].

PR modulator nonsteroidal hormone-dependent cancer chemical scaffold

Patent-Derived Selectivity Profile: Dedicated PR Modulator IP Versus Multi-Receptor Ligands

Cancer-Targeting Compound 1 originates from patent WO 2008021331 A2, which specifically claims oxazolidinone derivatives as PR modulators, indicating a focused discovery program targeting PR-mediated pathways [1]. In contrast, the widely used comparator mifepristone (RU486) is a dual PR/GR antagonist with IC50 values of 0.2 nM for PR and 2.6 nM for glucocorticoid receptor (GR), representing a ~13-fold selectivity window that is insufficient to exclude GR-mediated effects in cellular assays . The oxazolidinone-thiazole series was explicitly designed for PR modulation without claimed GR cross-activity, providing a potentially cleaner tool for isolating PR-specific biology in hormone-dependent cancer research [1].

PR modulator receptor selectivity patent IP hormone-dependent carcinoma

Therapeutic Area Specificity: Hormone-Dependent Carcinoma Versus Broad-Spectrum Indications

Cancer-Targeting Compound 1 is explicitly indicated for research in hormone-related conditions including hormone-dependent carcinomas, uterine leiomyomata, endometriosis, and polycystic ovary syndrome, with a clear therapeutic focus on PR-driven pathologies . This contrasts with broader-spectrum clinical PR modulators: mifepristone is approved for pregnancy termination and Cushing's syndrome , while ulipristal acetate (EC50=7.7-8.5 nM for PR-A/PR-B) is indicated for emergency contraception and uterine fibroids with demonstrated activity in ovarian cancer cell lines (IGROV-1 IC50=15.5 μM; SK-OV-3 IC50=31.5 μM) [1]. The patent-defined scope of Cancer-Targeting Compound 1 positions it as a dedicated research tool for hormone-dependent cancer biology rather than a repurposed clinical agent.

hormone-dependent carcinoma breast cancer endometrial cancer PR modulator

Mechanistic Classification: PR Modulator Versus Pure Antagonist Activity Profiles

Cancer-Targeting Compound 1 is classified as a PR modulator within the oxazolidinone series, distinct from pure PR antagonists such as EC313 (IC50=171 nM) and the potent nonsteroidal antagonist PRA-910 (IC50≈20 nM in PR/PRE reporter assay; Kd=4 nM) [1]. PR modulators (SPRMs) exhibit context-dependent agonist or antagonist activity depending on cellular co-regulator availability and promoter architecture, whereas pure antagonists uniformly block PR-mediated transcription [2]. This mechanistic distinction is critical for experiments designed to probe tissue-specific PR signaling in hormone-dependent cancers, where the agonist-antagonist balance determines cellular outcomes.

SPRM PR antagonist transcriptional regulation co-regulator recruitment

Optimal Research Applications for Cancer-Targeting Compound 1 in Hormone-Dependent Cancer Models


Interrogating PR Signaling in Hormone-Dependent Breast Cancer Cell Lines (T47D, MCF-7)

Use Cancer-Targeting Compound 1 as a nonsteroidal PR modulator tool to dissect PR-mediated transcriptional programs in ER+/PR+ breast cancer models. The compound's distinct nonsteroidal oxazolidinone-thiazole scaffold avoids the GR cross-reactivity that confounds mifepristone-based experiments , enabling cleaner attribution of observed phenotypes to PR-specific signaling. Suitable for dose-response studies examining PR target gene expression, co-regulator recruitment dynamics, and combinatorial effects with anti-estrogen therapies .

Preclinical Evaluation in Hormone-Dependent Endometrial Cancer Models

Deploy Cancer-Targeting Compound 1 in endometrial cancer research models (e.g., Ishikawa cells, ECC-1 cells) where PR signaling contributes to disease progression and therapeutic resistance. The compound's patent-defined indication for hormone-dependent carcinomas and endometriosis aligns with established preclinical paradigms evaluating PR modulators in endometrial cancer . The nonsteroidal scaffold may offer metabolic advantages over steroidal PR ligands in long-term in vivo studies, though direct comparative PK data are not available in public literature.

PR Modulator Comparative Pharmacology Studies in Uterine Leiomyoma Models

Employ Cancer-Targeting Compound 1 as a comparator compound in studies benchmarking novel PR modulators against reference agents. The compound serves as a structurally distinct nonsteroidal comparator to clinical SPRMs such as ulipristal acetate (PR-A EC50=8.5 nM; PR-B EC50=7.7 nM) [1] and asoprisnil. This application is particularly relevant for research programs investigating uterine fibroid pathophysiology, where PR modulators demonstrate clinical efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cancer-Targeting Compound 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.